molecular formula C9H9ClN2 B1419513 2-chloro-1,4-dimethyl-1H-benzo[d]imidazole CAS No. 24133-84-4

2-chloro-1,4-dimethyl-1H-benzo[d]imidazole

Cat. No.: B1419513
CAS No.: 24133-84-4
M. Wt: 180.63 g/mol
InChI Key: ZLVZJLKLJLIBLH-UHFFFAOYSA-N
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Description

2-Chloro-1,4-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the benzene ring fused to the imidazole ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of o-phenylenediamine with chloroacetic acid in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate Schiff base, followed by cyclization and chlorination.

  • Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common. Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration, while halogens like bromine (Br₂) can be used for halogenation.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, H₂O, heat.

  • Reduction: LiAlH₄, ether, H₂, Pd/C catalyst, heat.

  • Substitution: HNO₃, H₂SO₄, Br₂, FeBr₃ catalyst, room temperature.

Major Products Formed:

  • Oxidation: this compound-5,6-dione.

  • Reduction: this compound-5,6-dihydride.

  • Substitution: 2,6-Dichloro-1,4-dimethyl-1H-benzo[d]imidazole.

Scientific Research Applications

2-Chloro-1,4-dimethyl-1H-benzo[d]imidazole has found applications in various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It has been investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Chloro-1-methyl-1H-benzo[d]imidazole: Similar structure but lacks the additional methyl group at the 4-position.

  • 2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole: Contains a fluorine atom instead of a methyl group at the 4-position.

Uniqueness: 2-Chloro-1,4-dimethyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorine and methyl groups at specific positions on the imidazole ring enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-chloro-1,4-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6-4-3-5-7-8(6)11-9(10)12(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVZJLKLJLIBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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